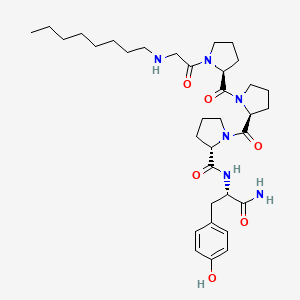
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound Peptides like this one are often designed for specific biological or chemical applications due to their unique sequences and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed.
Industrial Production Methods
For industrial-scale production, the same SPPS method can be employed, but with larger reactors and automated synthesizers to handle the increased volume. The use of high-efficiency purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can break disulfide bonds, resulting in a linear peptide.
Scientific Research Applications
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a building block for designing novel peptides with specific properties.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets. The peptide sequence can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, oxidative stress, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
N-Boc-L-prolinol: Used in the synthesis of chiral compounds and has applications in medicinal chemistry.
Uniqueness
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence and the presence of an octyl group, which can enhance its hydrophobicity and membrane permeability. This makes it distinct from other peptides with similar sequences but lacking the octyl modification.
Properties
CAS No. |
405105-08-0 |
|---|---|
Molecular Formula |
C34H52N6O6 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-1-[2-(octylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H52N6O6/c1-2-3-4-5-6-7-18-36-23-30(42)38-19-9-12-28(38)33(45)40-21-10-13-29(40)34(46)39-20-8-11-27(39)32(44)37-26(31(35)43)22-24-14-16-25(41)17-15-24/h14-17,26-29,36,41H,2-13,18-23H2,1H3,(H2,35,43)(H,37,44)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
WFSISVVYDRPDQV-DZUOILHNSA-N |
Isomeric SMILES |
CCCCCCCCNCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N |
Canonical SMILES |
CCCCCCCCNCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















